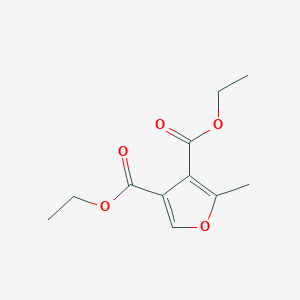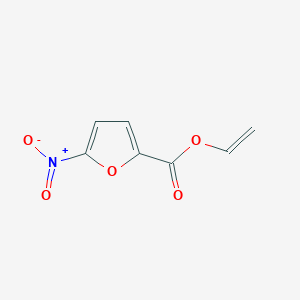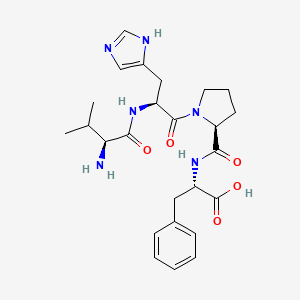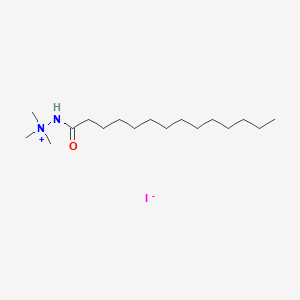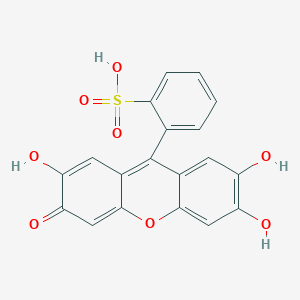
18-Hydroxyoctadec-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
18-Hydroxyoctadec-2-enoic acid is a long-chain fatty acid with a hydroxyl group at the 18th carbon and a double bond between the 2nd and 3rd carbons. This compound is part of the broader class of hydroxy fatty acids, which are known for their diverse biological and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 18-hydroxyoctadec-2-enoic acid typically involves the hydroxylation of octadecenoic acid. One common method is the catalytic hydrogenation of ricinoleic acid, which introduces a hydroxyl group at the desired position . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes involving microbial fermentation. Specific strains of bacteria or fungi are employed to convert oleic acid into the desired hydroxy fatty acid. This method is favored for its sustainability and lower environmental impact compared to traditional chemical synthesis .
化学反応の分析
Types of Reactions: 18-Hydroxyoctadec-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 18-oxo-octadec-2-enoic acid.
Reduction: The double bond can be reduced to yield 18-hydroxyoctadecanoic acid.
Esterification: The carboxyl group can react with alcohols to form esters, which are useful in the production of biodegradable polymers.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) under hydrogen gas are employed.
Esterification: Acid catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used.
Major Products:
Oxidation: 18-oxo-octadec-2-enoic acid
Reduction: 18-hydroxyoctadecanoic acid
Esterification: Various esters depending on the alcohol used.
科学的研究の応用
18-Hydroxyoctadec-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and biodegradable polymers.
Biology: It serves as a model compound for studying the metabolism of hydroxy fatty acids in living organisms.
Medicine: Research has shown its potential in developing drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: It is utilized in the production of lubricants, surfactants, and plasticizers.
作用機序
The mechanism of action of 18-hydroxyoctadec-2-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily interacts with enzymes involved in fatty acid metabolism, such as lipases and hydrolases.
Pathways Involved: The compound is metabolized through β-oxidation and ω-oxidation pathways, leading to the production of energy and other metabolites.
類似化合物との比較
Ricinoleic Acid: Similar in structure but with a hydroxyl group at the 12th carbon.
Oleic Acid: Lacks the hydroxyl group but has a similar carbon chain length and double bond position.
Stearic Acid: Saturated fatty acid with no double bonds or hydroxyl groups.
Uniqueness: 18-Hydroxyoctadec-2-enoic acid is unique due to its specific hydroxylation and unsaturation pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and functionality .
特性
CAS番号 |
38885-94-8 |
|---|---|
分子式 |
C18H34O3 |
分子量 |
298.5 g/mol |
IUPAC名 |
18-hydroxyoctadec-2-enoic acid |
InChI |
InChI=1S/C18H34O3/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h14,16,19H,1-13,15,17H2,(H,20,21) |
InChIキー |
JQNQKNGCSLCPDE-UHFFFAOYSA-N |
正規SMILES |
C(CCCCCCCC=CC(=O)O)CCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14683367.png)
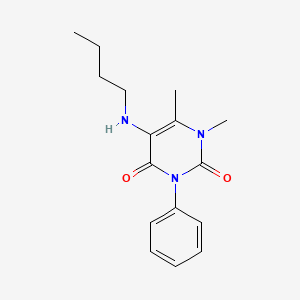
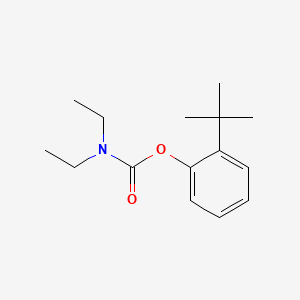
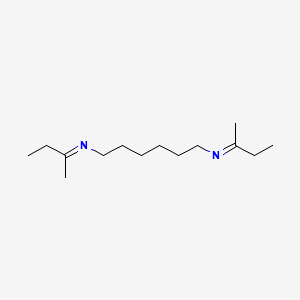
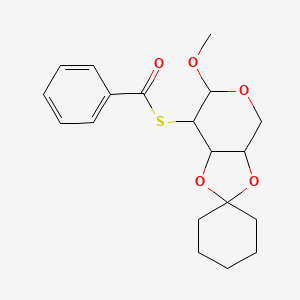
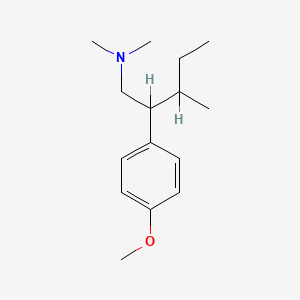
![2-[[[4-[2-[(2-Carboxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B14683390.png)
![2,5-Diazaspiro[3.4]octane-2-acetic acid, 1,3,6-trioxo-5-phenyl-, phenylmethyl ester](/img/structure/B14683406.png)
